2-(Difluoromethyl)-1H-benzimidazole
Overview
Description
2-(Difluoromethyl)-1H-benzimidazole is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of interest in recent years34. However, the specific synthesis process for 2-(Difluoromethyl)-1H-benzimidazole is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and potential applications567. However, the specific molecular structure analysis for 2-(Difluoromethyl)-1H-benzimidazole is not detailed in the sources I found.
Chemical Reactions Analysis
Chemical reactions involving difluoromethyl compounds have been studied89. However, specific chemical reactions involving 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential applications1213. However, the specific physical and chemical properties of 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Synthesis : 2-Difluoromethyl substituted benzimidazole derivatives have been efficiently synthesized through a one-pot reaction, potentially useful in drug synthesis (Ge et al., 2007).
Microwave Irradiation Synthesis : This compound has been synthesized under microwave irradiation, showing potential for cancer cell inhibition (Mukhopadhyay et al., 2011).
Corrosion Inhibition : Derivatives of benzimidazole, including 2-(Difluoromethyl)-1H-benzimidazole, have shown effectiveness as corrosion inhibitors for iron in nitric acid solutions (Khaled, 2010).
Polyphosphoric Acid Synthesis : This compound has been synthesized using polyphosphoric acid, highlighting a highly efficient one-pot procedure (Alcalde et al., 1992).
Green Synthesis Methods : Novel series of benzimidazoles, including 2-(Difluoromethyl)-1H-benzimidazole, have been synthesized using ionic liquids, representing an eco-friendly approach (Nikpassand & Pirdelzendeh, 2016).
High-Temperature Water Synthesis : The synthesis of this compound in high-temperature water has been explored, optimizing yields and streamlining the process (Dudd et al., 2003).
Biological and Medical Research
Cancer Research : The compound has shown potential in inhibiting the proliferation of cancer cells, especially in human histiocytic lymphoma cell U937 (Mukhopadhyay et al., 2011).
Antimicrobial Activity : Some benzimidazole derivatives have exhibited significant antimicrobial properties against various pathogenic bacteria (Khalifa et al., 2018); (Salahuddin et al., 2017).
DNA Topoisomerase Inhibition : Benzimidazole derivatives, including 2-(Difluoromethyl)-1H-benzimidazole, have been active as inhibitors of type I DNA topoisomerases, relevant in cancer therapy (Alpan et al., 2007).
Antifungal Activity : These compounds have shown efficacy against various fungal species, important in the development of new antifungal drugs (Khabnadideh et al., 2012).
Antiviral Properties : 2-(Difluoromethyl)-1H-benzimidazole derivatives have been explored for their potential in inhibiting human cytomegalovirus replication, offering insights into new antiviral therapies (Biron et al., 2002).
Safety And Hazards
Future Directions
Research into difluoromethyl compounds continues to be a topic of interest, with potential applications in various fields1617. However, the specific future directions for research into 2-(Difluoromethyl)-1H-benzimidazole are not detailed in the sources I found.
Please note that while I strive to provide accurate and up-to-date information, the details provided should be verified with a reliable source or expert in the field. The information provided is based on the sources I found and may not be comprehensive or entirely accurate.
properties
IUPAC Name |
2-(difluoromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNIHSRWGYONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344540 | |
Record name | 2-Difluoromethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1H-benzimidazole | |
CAS RN |
705-09-9 | |
Record name | 2-Difluoromethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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